molecular formula C12H13ClO3 B13544074 3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylaldehyde

3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylaldehyde

Cat. No.: B13544074
M. Wt: 240.68 g/mol
InChI Key: FPUPAKIEESOPAO-SNAWJCMRSA-N
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Description

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal include other substituted phenylprop-2-enals with different substituents on the phenyl ring, such as:

Uniqueness

The presence of both chloro and ethoxy groups on the phenyl ring, along with the aldehyde functional group, provides a distinct set of properties that can be leveraged in various research and industrial contexts .

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H13ClO3/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-8H,3H2,1-2H3/b5-4+

InChI Key

FPUPAKIEESOPAO-SNAWJCMRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC=O)Cl)OC

Origin of Product

United States

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